N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline
Overview
Description
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline is a chemical compound with the molecular formula C22H31NO and a molecular weight of 325.5 g/mol . This compound is known for its applications in proteomics research and is characterized by its complex structure, which includes aromatic rings, a secondary amine, and an ether group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, are likely applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline is primarily used in proteomics research. It serves as a specialty reagent for studying protein interactions and functions. Additionally, its unique structure makes it a valuable tool in organic synthesis and medicinal chemistry .
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline involves its interaction with specific molecular targets. The compound’s aromatic rings and secondary amine group allow it to bind to proteins and other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(tert-Butyl)phenoxy]propyl}-2,4,6-trimethylaniline
- N-{2-[2-(iso-Butyl)phenoxy]propyl}-2,4,6-trimethylaniline
Uniqueness
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline is unique due to its sec-butyl group, which imparts distinct steric and electronic properties compared to its tert-butyl and iso-butyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-2,4,6-trimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-7-16(3)20-10-8-9-11-21(20)24-19(6)14-23-22-17(4)12-15(2)13-18(22)5/h8-13,16,19,23H,7,14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKAIDKYHFUSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=C(C=C(C=C2C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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